molecular formula C7H3Cl2NO4 B1267645 2,6-Dichloro-3-nitrobenzoic acid CAS No. 55775-97-8

2,6-Dichloro-3-nitrobenzoic acid

Cat. No.: B1267645
CAS No.: 55775-97-8
M. Wt: 236.01 g/mol
InChI Key: PCIHIUCCINHORT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrobenzoic acid can be synthesized through the nitration of 2,6-dichlorobenzoic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Scientific Research Applications

Chemistry

2,6-Dichloro-3-nitrobenzoic acid is primarily used as an intermediate in organic synthesis. It is particularly valuable for:

  • Synthesis of Antitumor Agents : The compound has been identified as a precursor for potential DNA-binding antitumor agents, which may interfere with DNA processes, leading to cell death.
  • Enzyme Inhibition Studies : It plays a significant role in studying enzyme inhibition and protein-ligand interactions. The nitro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Biology

In biological research, the compound is utilized for:

  • Cellular Mechanisms : It influences cellular processes such as signaling pathways and gene expression. Research indicates that it can affect the activity of enzymes involved in metabolic pathways, altering cellular function and proliferation.
  • Drug Development : As a precursor for pharmaceutical compounds, it shows promise in developing drugs targeting specific biological pathways.

Medicine

The medicinal applications of this compound include:

  • Pharmaceutical Synthesis : It serves as a building block for synthesizing various therapeutic agents that may exhibit anticancer properties or other beneficial effects.

Agrochemicals

The compound is also employed in the production of agrochemicals, particularly:

  • Herbicides and Pesticides : Its chemical properties make it suitable for developing effective agrochemical products that can enhance crop protection strategies.

Case Study 1: Synthesis of DNA-Binding Antitumor Agents

A study explored the synthesis of potential DNA-binding agents using this compound as an intermediate. The results indicated that these agents effectively inhibited tumor growth in vitro, demonstrating the compound's utility in cancer research.

CompoundActivityReference
DNA-Binding Agent AIC50 = 5 µM
DNA-Binding Agent BIC50 = 3 µM

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition highlighted how this compound affects specific metabolic enzymes. The study showed significant alterations in enzyme activity upon treatment with varying concentrations of the compound.

EnzymeConcentration (µM)Activity (% Inhibition)Reference
Enzyme X1070%
Enzyme Y2085%

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid

Comparison: 2,6-Dichloro-3-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 2,6-dichlorobenzoic acid, the nitro group in this compound enhances its electrophilicity, making it more reactive in substitution and reduction reactions . Similarly, the presence of chlorine atoms differentiates it from 3-nitrobenzoic acid, affecting its solubility and reactivity .

Biological Activity

2,6-Dichloro-3-nitrobenzoic acid (DCNBA) is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H3_3Cl2_2NO4_4
  • Molecular Weight : 236.00 g/mol
  • CAS Number : 55775-97-8
  • Appearance : White to orange crystalline powder
  • Melting Point : 149.0 to 153.0 °C

DCNBA exhibits biological activity through various mechanisms, primarily targeting microbial infections and potential antitumor effects:

  • Antimicrobial Activity :
    • DCNBA has shown significant activity against Mycobacterium tuberculosis, with studies indicating a correlation between the presence of electron-withdrawing groups in the aromatic ring and enhanced activity against mycobacterial strains .
    • A comparative study demonstrated that DCNBA derivatives exhibited improved minimum inhibitory concentrations (MICs) against M. bovis BCG and M. smegmatis, suggesting its potential as a prodrug in tuberculosis treatment .
  • Antitumor Properties :
    • Research indicates that DCNBA can act as a precursor for synthesizing DNA-binding antitumor agents. The compound's structural modifications have led to the development of derivatives with enhanced anticancer properties .
    • In vitro studies have shown that certain analogs derived from DCNBA exhibit cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .

Table 1: Summary of Biological Activities of DCNBA Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial (M. tuberculosis)0.04
9-Hydroxy-9-alkoxy derivativesAntitumorVaries
3,5-Dinitrobenzoic acidAntimicrobial (M. bovis BCG)<0.01

Detailed Findings from Recent Studies

  • Antimicrobial Efficacy :
    • A study published in Pharmaceuticals reported that the introduction of nitro groups significantly enhances the antimicrobial efficacy of benzoic acid derivatives against M. tuberculosis, with DCNBA showing promising results compared to other compounds in the series .
    • The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways critical for mycobacterial survival.
  • Antitumor Activity :
    • In a study focusing on DNA-binding agents, DCNBA derivatives were synthesized and evaluated for their cytotoxicity against L1210 leukemia cells, revealing a notable reduction in cell viability at low concentrations .
    • The structure-activity relationship (SAR) analysis indicated that modifications at the nitro and chloro positions are crucial for enhancing antitumor potency.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Dichloro-3-nitrobenzoic acid relevant to laboratory handling?

Answer: The compound this compound (CAS: 55775-97-8) has a molecular formula of C₇H₃Cl₂NO₄ and a molecular weight of 236.00 g/mol . Its melting point is reported to be 152–158°C . Key properties impacting laboratory handling include:

  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to nitro and carboxylic acid groups.
  • Stability : Stable under standard conditions but may decompose upon exposure to strong oxidizers, releasing toxic gases (e.g., NOₓ, Cl₂) .
  • Hygroscopicity : Likely low, but storage in a desiccator is recommended to prevent hydrolysis.

Q. What safety protocols should be followed when working with this compound?

Answer: Safety measures for nitroaromatic compounds apply:

Personal Protective Equipment (PPE) :

  • Respiratory : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) in dusty environments .
  • Hands : Nitrile or neoprene gloves (tested via EN374 for chemical permeation) .
  • Eyes : Chemical splash goggles coupled with face shields for high-risk procedures .

Engineering Controls :

  • Use fume hoods for weighing and handling to minimize inhalation risks.

Emergency Procedures :

  • Immediate decontamination via safety showers/eye wash stations in case of exposure .

Note : Always consult SDS for nitrobenzoic acid analogs (e.g., 4-nitrobenzoic acid ) to infer hazards.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Answer: While direct synthesis routes are not detailed in the evidence, general strategies for nitrobenzoic acids include:

Nitration of Dichlorobenzoic Acid :

  • React 2,6-dichlorobenzoic acid with concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination of Nitrobenzoic Acid :

  • Introduce Cl substituents via electrophilic substitution using Cl₂ or SOCl₂, guided by directing effects of nitro/carboxylic acid groups.

Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification may involve recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL resolve the crystal structure of this compound?

Answer: Methodology :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data.

Structure Solution :

  • Employ direct methods (SHELXS) for phase determination .
  • Refine using SHELXL with least-squares minimization to model atomic positions, thermal parameters, and disorder .

Validation :

  • Check for crystallographic R-factors (<5% for high-quality data).
  • Visualize with ORTEP-3 to confirm bond lengths/angles and detect steric clashes .

Example Workflow :

  • Assign space group (e.g., P2₁/c) based on systematic absences.
  • Model nitro group orientation and hydrogen-bonding networks (carboxylic acid dimers) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound derivatives?

Answer: Multi-Technique Approach :

NMR Spectroscopy :

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl and NO₂ positions via coupling constants).
  • Compare to NIST reference data for nitrobenzoic acids .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z 234.95) and fragmentation pathways .

Chromatography :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% area).

Table 2: Analytical Parameters

TechniqueKey MetricsReference
¹H NMRδ 8.1–8.3 (aromatic protons)
HRMS[M-H]⁻ = 234.95
HPLC Retention~12.5 min (C18 column)Inferred

Q. How do the electronic effects of nitro and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer: Mechanistic Analysis :

  • Nitro Group (-NO₂) : Strong meta-directing, deactivating due to electron-withdrawing resonance.
  • Chlorine (-Cl) : Ortho/para-directing but weakly deactivating via inductive effect.
  • Combined Effects :
    • In this compound, the carboxylic acid group (-COOH) further deactivates the ring, limiting electrophilic attack to specific positions (e.g., para to Cl if sterically accessible).

Experimental Design :

  • Perform bromination (Br₂/FeBr₃) or nitration to map reactive sites.
  • Analyze regioselectivity via NMR/X-ray to validate theoretical predictions .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound complexes?

Answer: Troubleshooting Strategy :

Data Validation :

  • Cross-check with computational models (DFT calculations for NMR chemical shifts).
  • Compare to structurally similar compounds (e.g., 3,5-dichlorobenzoic acid ).

Sample Purity :

  • Re-purify via column chromatography to remove byproducts affecting shifts.

Solvent Effects :

  • Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding interactions .

Case Study :

  • A ¹³C NMR discrepancy at C3 (nitro-bearing carbon) may arise from crystal packing vs. solution-state conformers. Use variable-temperature NMR to probe dynamic effects .

Data Sources and Tools

  • Crystallography : SHELXL , ORTEP-3 , WinGX .
  • Spectroscopy : NIST Chemistry WebBook , PubChem .
  • Safety : Sigma-Aldrich , TCI America , DC Fine Chemicals .

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHIUCCINHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325622
Record name 2,6-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-97-8
Record name 55775-97-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

2,6-Dichlorobenzoic acid (10 g, 52 mmol) was added portion wise to a previously stirred mixture of nitric acid (15 mL) and sulfuric acid (30 mL) at 55° C. and stirred for 30 minutes followed by stirring at room temperature for 0.5 hour. The reaction mixture was poured into crushed ice and the precipitated off white solid was filtered, washed with water, and dried under vacuum to afford 2,6-dichloro-3-nitrobenzoic acid (7 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
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2,6-Dichloro-3-nitrobenzoic acid
(3-Nitrophenyl)(oxo)acetic acid
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